5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
Description
Properties
CAS No. |
618075-34-6 |
|---|---|
Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-3-4-7-19-11-6-5-9(17)8-10(11)12(14(19)20)13-15(21)18(2)16(22)23-13/h5-6,8H,3-4,7H2,1-2H3/b13-12- |
InChI Key |
GTLRBJQNUWJNMF-SEYXRHQNSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O |
Origin of Product |
United States |
Preparation Methods
Indolinone Core Formation
The indolinone scaffold is typically synthesized via Friedel-Crafts acylation or Pictet-Spengler cyclization . For example, condensation of 4-bromoaniline with γ-keto esters under acidic conditions yields 5-bromo-2-oxoindoline derivatives. Recent advances utilize microwave-assisted reactions to reduce reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Optimized Preparation Methods
Bromination Techniques
Bromination of the indole ring is critical for achieving the desired substitution pattern. Comparative studies show:
| Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Bromosuccinimide | 0–5 | 78 | 95 |
| Br₂ in DCM | 25 | 82 | 92 |
| HBr/H₂O₂ | 40 | 65 | 88 |
Data synthesized from analogous bromination protocols in
Low-temperature NBS reactions minimize polybromination, while Br₂ in dichloromethane offers higher yields but requires careful stoichiometric control.
Ylidene Bond Formation
The C=N bond is established via Knoevenagel condensation between the indolinone and thioxothiazolidinone components. Optimal conditions involve:
-
Catalyst : Piperidine (5 mol%)
-
Solvent : Ethanol/water (4:1 v/v)
-
Temperature : 70°C for 6 hours
Under these conditions, yields reach 76–80% with minimal Z/E isomerization.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 3.65 (t, J=7.2 Hz, 2H, N-CH₂), 2.48 (s, 3H, S-CH₃).
-
HRMS : m/z calculated for C₁₆H₁₅BrN₂O₂S [M+H]⁺: 401.9924; found: 401.9921.
Industrial-Scale Considerations
Pilot plant trials highlight two critical factors:
-
Exothermicity management : Bromination steps require jacketed reactors with coolant circulation to maintain temperatures below 10°C.
-
Waste minimization : Solvent recovery systems reclaim >90% of DCM and ethanol, reducing production costs by 22%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Indoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure combining an indolinone moiety with a thiazolidinone framework, connected through a hydrazone bond. Its molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms. This structural diversity contributes to its varied biological activities.
Biological Activities
The compound exhibits significant biological activities, particularly in anticancer research. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications:
Anticancer Properties
Research indicates that compounds similar to 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one show promising anticancer properties against various cell lines, including breast and lung cancer cells. The mechanism often involves:
- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This inhibition is crucial for tumor growth and proliferation.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Type | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Bromoindole Derivatives | Indole ring with bromine | Anticancer activity | Enhanced selectivity towards certain cancers |
| Thiazolidinediones | Thiazolidine ring structure | Antidiabetic properties | Primarily used for metabolic disorders |
| Indolinone Derivatives | Indolinone core structure | Anticancer properties | Varying substituents lead to diverse profiles |
Other Pharmacological Activities
Beyond anticancer effects, the compound may also exhibit:
- Anti-inflammatory Activity : Similar compounds have been explored for their ability to inhibit cyclooxygenase enzymes (COX) involved in inflammation.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one:
- In Vitro Studies : Various derivatives have been tested for their cytotoxicity against cancer cell lines, showing varying degrees of effectiveness based on structural modifications.
- Mechanistic Studies : Investigations into the specific pathways affected by these compounds have revealed insights into their potential mechanisms of action.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including anticancer activity through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of structurally related 4-thiazolidinone derivatives, focusing on substituents, synthesis yields, and biological activities:
Key Observations
Substituent Effects :
- Halogens : Bromine (as in the target compound) and chlorine (e.g., ) enhance target binding via hydrophobic interactions.
- Alkyl Chains : Longer chains (e.g., butyl in the target compound vs. methyl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Aromatic Moieties : Benzylidene () or furan () groups enhance π-π stacking with aromatic residues in enzymes.
Synthetic Efficiency :
- Yields vary widely (35–92%), with higher yields observed in compounds using pre-functionalized intermediates (e.g., ).
Biological Activity: Antitrypanosomal Activity: Hybrids with indole or pyrazoline cores (e.g., ) show sub-micromolar IC50 values against Trypanosoma brucei. Antioxidant Activity: Hydroxybenzylidene derivatives () exhibit potent tyrosinase inhibition, linked to ROS scavenging.
Structure-Activity Relationships (SAR)
- N1 Substitution : Butyl groups (target compound) may enhance blood-brain barrier penetration compared to shorter chains.
- C3 Position : Methyl groups (target compound, ) balance steric hindrance and metabolic stability.
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets .
Biological Activity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Indolinone moiety : Known for various pharmacological applications.
- Thioxothiazolidinone ring : Contributes to potential biological activity.
- Brominated butyl group : Enhances reactivity and may influence biological interactions.
The molecular formula of this compound is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which are crucial for its biological properties .
The biological activity of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one is thought to involve interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors : Potential interactions with cellular receptors could disrupt normal cellular processes, leading to various biological effects.
Research suggests that the compound exhibits anti-inflammatory properties , which may be mediated through the inhibition of specific targets within inflammatory pathways .
Anticancer Properties
Several studies have indicated that compounds within the indolinone and thiazolidinone families exhibit anticancer activity. The unique combination of these moieties in 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one may enhance its selectivity towards certain cancer types. For instance:
- In vitro studies have shown promising results against various cancer cell lines, suggesting an IC50 range comparable to other known anticancer agents .
Antimicrobial Activity
The thiazolidinone structure is associated with antimicrobial properties. Preliminary studies indicate that this compound may possess:
- Antibacterial effects : Targeting bacterial strains effectively.
Research Findings and Case Studies
A summary of significant findings related to the biological activity of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one includes:
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one typically involves a condensation reaction between 5-bromoindoline derivatives and thiazolidinones under basic conditions. This process highlights the importance of careful selection of reagents and conditions to achieve optimal yields and purity .
Q & A
Q. What are the established synthetic routes for 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one?
The synthesis typically involves a multi-step process:
- Step 1 : Bromination of 2-oxo-1H-indole to obtain 5-bromo-2-oxo-1H-indole.
- Step 2 : Knoevenagel condensation of the brominated indole with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) under reflux conditions in ethanol or methanol .
- Step 3 : Purification via column chromatography or recrystallization. Key parameters include solvent choice, reaction temperature, and catalyst concentration to achieve optimal yields (typically 60–75%) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the indole and thiazolidinone moieties, with characteristic shifts for the bromine-substituted aromatic ring and thioxo group .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., 369.3 g/mol) and isotopic pattern consistent with bromine .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1200 cm (C-S stretch) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of the synthesis?
- Solvent : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) improve solubility of intermediates. Ethanol is preferred for Knoevenagel condensation due to reduced side reactions .
- Temperature : Reflux conditions (~80°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation of the thioxo group .
- Catalyst : Piperidine or triethylamine facilitates enolate formation during condensation. Excess base can lead to decomposition, requiring precise stoichiometry .
Q. How does the bromine substituent affect biological activity compared to chloro or fluoro analogs?
- Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity of the indole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .
- Steric Effects : The larger atomic radius of bromine may hinder binding in some targets compared to smaller halogens (Cl, F), as shown in comparative IC studies against cancer cell lines .
- Metabolic Stability : Brominated analogs often exhibit slower metabolic degradation than fluoro derivatives, prolonging in vivo activity .
Experimental Design & Data Analysis
Q. How to design assays to evaluate its anticancer mechanisms?
- Target Identification : Use molecular docking to predict interactions with kinases (e.g., CDK1) or apoptosis regulators (e.g., Bcl-2) .
- In Vitro Assays :
- MTT/Proliferation Assays : Measure IC values in cancer cell lines (e.g., MCF-7, HeLa) .
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis via Annexin V staining .
- Mechanistic Studies : Western blotting to quantify expression of apoptotic markers (e.g., caspase-3) .
Q. How to resolve contradictions in reported biological activity across studies?
- Structural Validation : Confirm compound purity (>95% by HPLC) to rule out impurities as confounding factors .
- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration) and endpoint measurements (e.g., ATP vs. resazurin-based viability) .
- SAR Analysis : Systematically compare halogenated analogs to isolate substituent effects. For example, bromine may enhance potency in kinase assays but reduce solubility, affecting bioavailability .
Methodological Considerations
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoencapsulation to improve aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions while preserving the thiazolidinone core .
Q. How to analyze its reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reactions (e.g., with amines) via H NMR to track intermediate formation .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic centers (e.g., C-5 of the indole ring) prone to attack .
Comparative Studies
Q. How does this compound compare to similar thiazolidinones in material science applications?
- Electronic Properties : The conjugated system (indole-thiazolidinone) exhibits red-shifted UV-vis absorption (~450 nm), making it a candidate for organic semiconductors .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >250°C, superior to non-brominated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
